4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. The inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Wirkmechanismus
4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide works by inhibiting BTK, a key enzyme in the B cell signaling pathway. BTK is involved in the activation of B cells, which play a critical role in the immune system. Inhibition of BTK leads to a decrease in B cell activation and proliferation, ultimately leading to a reduction in autoimmune responses and B cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have a potent and selective inhibitory effect on BTK. In preclinical models, this compound has been shown to reduce B cell activation and proliferation, leading to a decrease in autoimmune responses and B cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is its potency and selectivity for BTK. This allows for a more targeted approach to the treatment of autoimmune diseases and B cell malignancies. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects. Further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of B cell malignancies and autoimmune diseases. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, the use of this compound in combination with biomarkers to predict patient response and identify potential resistance mechanisms is an area of active research.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune diseases and B cell malignancies. In particular, this compound has shown efficacy in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), two types of B cell malignancies. This compound has also shown potential in the treatment of rheumatoid arthritis and lupus, two autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-16-21(19,20)13-8-6-12(7-9-13)17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTVLFSMPUGVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.